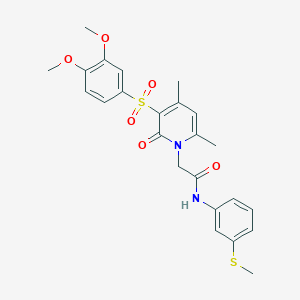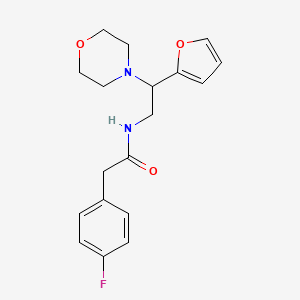
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen . Acetamide derivatives are found in a wide range of pharmaceuticals and have various biological activities .
Molecular Structure Analysis
The compound contains a fluorophenyl group, a furanyl group, and a morpholinoethyl group attached to an acetamide core. These groups could potentially influence the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the fluorophenyl, furanyl, and morpholinoethyl groups .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activities
2-(4-Fluorophenyl)-N-(2-(Furan-2-Yl)-2-Morpholinoethyl)Acetamide derivatives exhibit significant antifungal and antimicrobial properties. Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrate fungicidal activity against Candida and Aspergillus species. Optimization of these derivatives has led to compounds with improved plasmatic stability and broad-spectrum antifungal activity against various fungal species, including molds and dermatophytes. These compounds have shown in vivo efficacy in reducing fungal loads in systemic Candida albicans infections in murine models (Bardiot et al., 2015).
Anticancer and Kinase Inhibitory Properties
The structure-activity relationship studies of thiazolyl N-benzyl-substituted acetamide derivatives have unveiled their potential in inhibiting Src kinase, a critical enzyme in cancer proliferation pathways. These derivatives exhibit selective inhibitory activity against Src kinase, contributing to their potential as anticancer agents. Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia, highlighting their potential therapeutic applications in oncology (Fallah-Tafti et al., 2011).
Anticonvulsant Effects
Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, particularly those with an alpha-furan-2-yl group, have shown excellent anticonvulsant properties. These compounds are effective in protecting against seizures induced by maximal electroshock in mice, with some derivatives offering protection levels comparable to phenytoin, a well-known anticonvulsant drug. This indicates their potential utility in treating epilepsy and other seizure-related disorders (Kohn et al., 1993).
Fluorinating Agent Applications
N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been identified as effective site-selective electrophilic fluorinating agents. These compounds demonstrate the ability to fluorinate various organic substrates under mild conditions, showcasing their utility in organic synthesis and pharmaceutical compound modification (Banks et al., 1996).
Structural and Binding Studies
Structural analysis and binding studies of acetamide derivatives, particularly those related to 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have contributed to a better understanding of their interaction with biological targets. These studies include single-crystal XRD, CT DNA/BSA binding, and antimicrobial activity assessments, providing insights into their potential biomedical applications (Raj, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEZLIPQTGHNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)
![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)
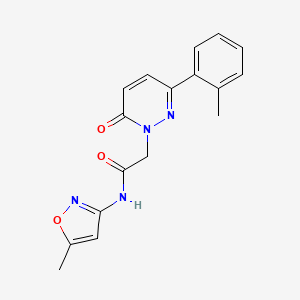
![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)
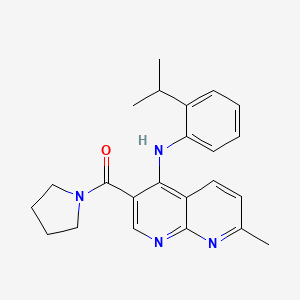

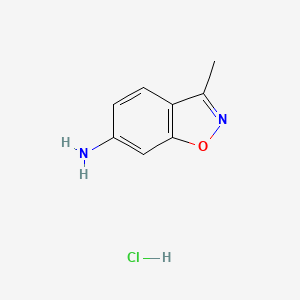
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)
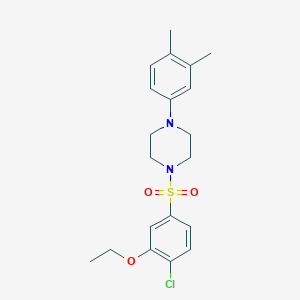
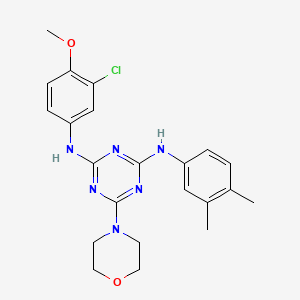
![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)
